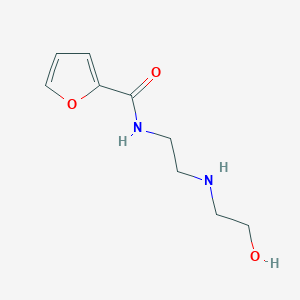![molecular formula C13H14N4 B15053263 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)
1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring bonded to a carbonitrile group and an indazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile typically involves the reaction of 1-methyl-1H-indazole-5-amine with cyclobutanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced carbonitrile groups.
Substitution: Substituted products with various functional groups replacing the carbonitrile.
Aplicaciones Científicas De Investigación
1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-indazole-5-amine: A precursor in the synthesis of the compound.
Cyclobutanone: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutane ring and an indazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H14N4 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
1-[(1-methylindazol-5-yl)amino]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-17-12-4-3-11(7-10(12)8-15-17)16-13(9-14)5-2-6-13/h3-4,7-8,16H,2,5-6H2,1H3 |
Clave InChI |
GINUZDICFILVDZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)NC3(CCC3)C#N)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


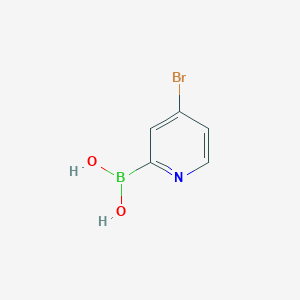

![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)

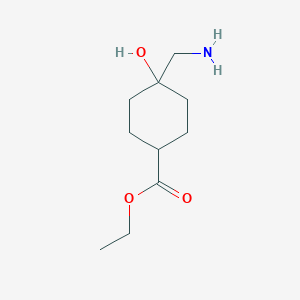


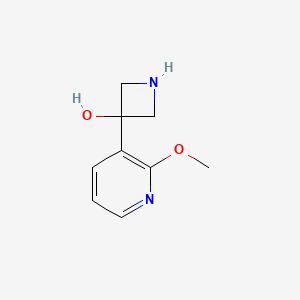
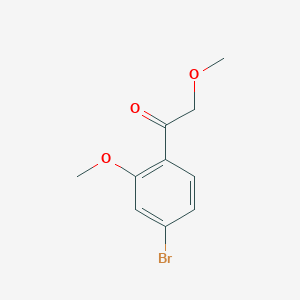
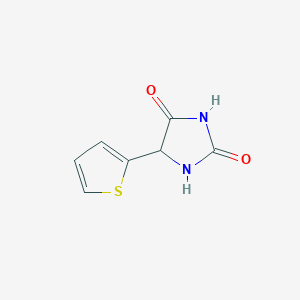
![2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)


